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These application notes provide a detailed overview of the clinical trial design for Phase 1/2

studies of TAK-611 (also known as SHP611 and cebsulfase alfa), an investigational enzyme

replacement therapy for metachromatic leukodystrophy (MLD). The information compiled is

based on publicly available data from clinical trial registries and publications.

Introduction
Metachromatic leukodystrophy (MLD) is a rare, fatal lysosomal storage disease caused by a

deficiency of the enzyme arylsulfatase A (ASA). This deficiency leads to the accumulation of

sulfatides in the central and peripheral nervous systems, resulting in progressive demyelination

and severe neurological deficits. TAK-611 is a recombinant human arylsulfatase A (rhASA)

developed as an enzyme replacement therapy to address the underlying enzymatic deficiency

in MLD.[1][2] This document details the design and protocols of the initial Phase 1/2 clinical

studies aimed at evaluating the safety, tolerability, and potential efficacy of intrathecally

administered TAK-611 in pediatric patients with MLD.

Important Note: In July 2023, it was announced that a Phase 2 trial of TAK-611 did not meet its

primary and secondary endpoints.[3][4] Takeda is analyzing the results, and the program is

likely to be discontinued.[2][4] Despite this, the clinical trials have been extended to allow

continued access for enrolled patients, and the company is exploring future options.[5]
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Mechanism of Action
TAK-611 is designed to replace the deficient ASA enzyme in patients with MLD. Administered

intrathecally, the recombinant enzyme is delivered directly to the cerebrospinal fluid (CSF),

facilitating its distribution within the central nervous system. The proposed mechanism involves

the uptake of rhASA by cells in the brain and spinal cord, where it can then degrade the

accumulated sulfatides, potentially slowing or halting the progression of neurological damage.
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Mechanism of action of TAK-611 in MLD.

Phase 1/2 Clinical Trial Design (NCT01510028)
The initial Phase 1/2 study of TAK-611 was a multicenter, open-label, dose-escalation trial

designed to assess the safety and tolerability of intrathecally delivered rhASA in children with

MLD.[6][7]
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Parameter Description

Study Title
A Study of Intrathecal SHP611 in Children With

Metachromatic Leukodystrophy

ClinicalTrials.gov ID NCT01510028

Phase Phase 1/2

Study Design Open-label, dose-escalation

Patient Population
Children with MLD with symptom onset at ≤ 30

months of age.[7]

Number of Patients 24[7]

Treatment Regimen
Intrathecal administration of TAK-611 every

other week (EOW) for 38 weeks.[7]

Dose Cohorts

- Cohort 1: 10 mg EOW (n=6) - Cohort 2: 30 mg

EOW (n=6) - Cohort 3: 100 mg EOW (n=6) -

Cohort 4: 100 mg EOW (revised manufacturing

process, n=6)[7]

Primary Endpoint
Safety and tolerability of intrathecally delivered

TAK-611.[7]

Secondary Endpoints

- Change in cerebrospinal fluid (CSF) sulfatide

and lysosulfatide levels.[7] - Change in motor

function as assessed by the Gross Motor

Function Measure-88 (GMFM-88) total score.[7]

Experimental Protocols
Intrathecal Administration of TAK-611
A key aspect of the trial was the intrathecal delivery of TAK-611. An intrathecal drug delivery

device (IDDD) was surgically implanted in each patient after enrollment to facilitate the

administration of the study drug every other week.[6] In instances where the IDDD could not be

used, the drug was administered via lumbar puncture.[6]
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Safety and Tolerability Assessment
The primary endpoint of the Phase 1/2 study was the safety and tolerability of TAK-611. This

was evaluated through the continuous monitoring and recording of adverse events (AEs) and

serious adverse events (SAEs). No rhASA-related SAEs were reported in the study.[7]

However, 25% of patients experienced an SAE related to the intrathecal device or the drug

delivery method.[7]

Efficacy Assessments
Cerebrospinal Fluid (CSF) Sulfatide and Lysosulfatide Levels: A secondary endpoint involved

measuring the change in CSF sulfatide and lysosulfatide levels. In the two cohorts receiving

the 100 mg dose, mean CSF sulfatide and lysosulfatide levels decreased to within the normal

range following treatment.[7]

Motor Function: Motor function was assessed using the Gross Motor Function Measure-88

(GMFM-88). While a general decline in motor function was observed over time, there was a

trend towards a less pronounced decline in patients who received the 100 mg dose.[7]

Phase 1/2 Clinical Trial Workflow
The following diagram illustrates the general workflow of the Phase 1/2 clinical trial for TAK-611

(NCT01510028).
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Workflow of the Phase 1/2 clinical trial for TAK-611.
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Summary of Available Quantitative Data
While detailed patient-level data is not publicly available, the following table summarizes the

key quantitative outcomes from the Phase 1/2 study (NCT01510028).

Outcome Measure Dose Cohort Result

SAEs related to rhASA All Cohorts 0%

SAEs related to device/delivery All Cohorts 25%

Mean CSF Sulfatide and

Lysosulfatide Levels
100 mg Cohorts Fell to within normal ranges.[7]

Motor Function (GMFM-88) 100 mg Cohorts
Tendency towards a less

pronounced decline.[7]

Subsequent Phase 2 Study (NCT03771898)
A follow-up Phase 2 study, known as the EMBOLDEN trial (NCT03771898), was initiated to

further evaluate the efficacy and safety of TAK-611.[8][9] This study aimed to assess the effect

of a 150 mg weekly intrathecal dose on gross motor function over 106 weeks.[8] As mentioned,

this trial did not meet its primary and secondary endpoints.[3][4]

Conclusion
The initial Phase 1/2 clinical trial of TAK-611 demonstrated that intrathecal administration of

rhASA was generally well-tolerated in children with MLD.[7] The study also showed promising

preliminary signals of efficacy, with reductions in CSF sulfatide levels and a potential slowing of

motor function decline at the highest dose.[7] However, the subsequent Phase 2 study did not

confirm these benefits, leading to the likely discontinuation of the program.[3][4] These findings

underscore the challenges in developing effective treatments for neurodegenerative lysosomal

storage diseases and highlight the importance of robust clinical trial design in evaluating novel

therapies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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